molecular formula C12H20N4O2S B5302899 2-(2,6-dimethyl-4-morpholinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-(2,6-dimethyl-4-morpholinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5302899
M. Wt: 284.38 g/mol
InChI Key: DDXGOWKUTZDHQB-UHFFFAOYSA-N
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Description

2-(2,6-dimethyl-4-morpholinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that has been used in scientific research for various purposes. This compound is commonly known as DMAT and has been found to have significant potential in the field of pharmacology. DMAT is a small molecule that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

DMAT inhibits CK2 by binding to the ATP-binding site of the kinase. This binding prevents the transfer of phosphate groups from ATP to the substrate, thus inhibiting the kinase activity. CK2 is involved in various cellular processes, and its inhibition by DMAT has been found to have anti-proliferative effects on cancer cells.
Biochemical and Physiological Effects
DMAT has been found to have various biochemical and physiological effects, including inhibition of CK2 activity, induction of apoptosis in cancer cells, and inhibition of tumor growth in animal models. DMAT has also been found to have anti-inflammatory effects, as it inhibits the production of inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

The advantages of using DMAT in lab experiments include its potency as a CK2 inhibitor, its selectivity for CK2 over other kinases, and its ability to induce apoptosis in cancer cells. However, DMAT has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.

Future Directions

For DMAT include the development of more stable and soluble analogs, as well as the study of its potential as a therapeutic agent for cancer and other diseases. DMAT has also been found to have potential as an anti-inflammatory agent, and further research is needed to explore this application. Additionally, the role of CK2 in various cellular processes is still not fully understood, and further research is needed to elucidate its functions and potential therapeutic targets.
Conclusion
In conclusion, DMAT is a synthetic compound that has been used in various scientific research applications, specifically as a potent inhibitor of CK2. DMAT has been found to have significant potential in the field of pharmacology, particularly in the study of cancer and other diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMAT have been discussed in this paper. Further research is needed to explore the potential of DMAT as a therapeutic agent and to elucidate the role of CK2 in cellular processes.

Synthesis Methods

DMAT can be synthesized using various methods, including the reaction of 2-bromo-2,6-dimethyl-4-morpholinyl with 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride to form DMAT. Another method involves the reaction of 2-(2,6-dimethylmorpholin-4-yl)ethanamine with 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of a base such as sodium hydride.

Scientific Research Applications

DMAT has been used in various scientific research applications, including as a kinase inhibitor, specifically targeting the protein kinase CK2. DMAT has been found to be a potent inhibitor of CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation. DMAT has also been used in the study of the role of CK2 in cancer, as CK2 has been found to be overexpressed in various types of cancer.

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-4-11-14-15-12(19-11)13-10(17)7-16-5-8(2)18-9(3)6-16/h8-9H,4-7H2,1-3H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXGOWKUTZDHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CC(OC(C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199019
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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